Primulin

Anthocyanin Stability Singlet Oxygen Photodegradation

Primulin (malvidin-3-O-galactoside chloride, ≥95% HPLC) combines malvidin's dual B-ring methoxylation with galactose conjugation—delivering superior pH/photo-stability versus cyanidin/delphinidin glycosides. Malvidin-based anthocyanins uniquely cross intestinal barriers intact, making Primulin essential for bioavailability studies. Doubles as a fluorescent dye for glyceride/free fatty acid detection. For analytical method validation, food science, and clinical research requiring verified structural identity—not generic in-class substitution.

Molecular Formula C23H25O12+
Molecular Weight 493.4 g/mol
CAS No. 30113-37-2
Cat. No. B191776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimulin
CAS30113-37-2
Synonymsmalvidin 3-galactoside
malvidin 3-galactoside, chloride, (D)-isome
Molecular FormulaC23H25O12+
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1
InChIKeyPXUQTDZNOHRWLI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Primulin (CAS 30113-37-2): Baseline Characterization of Malvidin-3-O-galactoside Chloride for Scientific Procurement


Primulin, chemically defined as malvidin-3-O-galactoside chloride (CAS 30113-37-2), is a naturally occurring anthocyanin pigment, specifically the 3-galactoside derivative of the anthocyanidin malvidin . It is a member of the anthocyanin class of flavonoids, which are water-soluble vacuolar pigments. Its molecular formula is C₂₃H₂₅ClO₁₂ with a molecular weight of 528.89 g/mol . The compound is characterized by a malvidin aglycone core (5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium) linked via a glycosidic bond at the C3 position to a galactose moiety, and is typically supplied as a chloride salt . Primulin was first isolated and crystallized in its pure form from the magenta and dark red flowers of Primula species, notably *Primula sinensis* and *Primula polyanthus* [1].

Why Primulin (Malvidin-3-O-galactoside) Cannot Be Substituted by Other Anthocyanins in Critical Applications


The functional performance of anthocyanins is exquisitely sensitive to their specific molecular structure, rendering broad in-class substitution scientifically unsound. The aglycone (e.g., malvidin vs. cyanidin), the specific glycosyl moiety (e.g., galactoside vs. glucoside), and the presence of acylation all dictate distinct physicochemical and biological properties. For instance, the stability of anthocyanins is directly correlated with the degree of B-ring methoxylation, a feature where malvidin (two methoxy groups) is superior to cyanidin (one) or delphinidin (zero) [1]. Furthermore, the nature of the sugar can influence solubility, cellular uptake, and metabolic stability, with studies showing differential bioavailability for various glycosides [2]. Therefore, Primulin (malvidin-3-O-galactoside) exhibits a unique combination of these structural determinants, leading to a specific profile of stability, antioxidant capacity, and transport that cannot be replicated by other common anthocyanins like malvidin-3-O-glucoside, cyanidin-3-O-glucoside, or delphinidin-3-O-glucoside. The following evidence details these quantitative, verifiable differences that are critical for informed scientific selection and procurement.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Primulin (Malvidin-3-O-galactoside) Against Key Comparators


Enhanced Stability Under Singlet Oxygen Stress: Primulin (as Malvidin Glycoside) vs. Delphinidin and Cyanidin Glucosides

In comparative photochemical stability studies, malvidin-based glycosides demonstrate significantly higher stability against singlet oxygen-mediated degradation compared to delphinidin and cyanidin glucosides. This enhanced stability is attributed to the higher degree of B-ring methoxylation in malvidin, which provides greater resistance to oxidative attack [1].

Anthocyanin Stability Singlet Oxygen Photodegradation Food Science

Superior Stability in Acidic Solutions: Malvidin-Based Pigments vs. Other Anthocyanins

The stability of anthocyanin molecules in acidic solutions is strongly correlated with the degree of B-ring methoxylation. Research demonstrates that malvidin-type pigments, bearing two methoxy groups on the B-ring, are the most stable among common anthocyanins. This stability decreases with increasing hydroxyl substitution [1][2].

Stability pH Methoxylation Food Coloring

Unique Caco-2 Monolayer Transport Profile: Malvidin-3-O-glucoside vs. Other Anthocyanins

In a Caco-2 cell monolayer model of intestinal absorption, malvidin-3-O-glucoside was the only anthocyanin from a red grape skin extract detected at the basolateral side (representing systemic circulation), with a measured transport efficiency (TE) of 1.08 ± 0.01% [1]. This contrasts with other anthocyanins present in the extract which were not detectable in the basolateral compartment.

Bioavailability Caco-2 Intestinal Absorption Nutraceuticals

Analytical Standard with High and Certified Purity for Quantitative Accuracy

As a commercially available analytical standard, Primulin (malvidin-3-O-galactoside chloride) is supplied with a certified high purity, typically ≥95% as determined by HPLC . For certain applications, it is also available as a phyproof® Primary Reference Substance with an assigned absolute purity, accounting for chromatographic purity, water, residual solvents, and inorganic impurities .

Analytical Chemistry Standardization HPLC Quality Control

Distinct Analytical Utility as a Fluorescent Probe for Lipid Analysis

Primulin (malvidin-3-O-galactoside chloride) has a specialized application as a fluorescent dye used to identify glycerides and free fatty acids . This property is not a universal feature among anthocyanins and provides a unique analytical use-case distinct from its pigment or antioxidant functions.

Fluorescent Dye Lipidomics Glycerides Analytical Method

Recommended Research and Industrial Application Scenarios for Primulin (Malvidin-3-O-galactoside) Based on Its Differential Profile


Formulation of Stable Natural Red-to-Purple Colorants for Acidic Beverages and Foods

Primulin is an ideal candidate for developing stable natural colorants for acidic food and beverage products (pH < 4) like fruit juices, sports drinks, yogurts, and jams. Its structural advantage as a malvidin derivative, with two methoxy groups on the B-ring, confers superior stability against both pH-dependent degradation and oxidative photobleaching compared to other common anthocyanins like those derived from cyanidin or delphinidin [1][2]. This translates directly to longer shelf-life and better color retention, which are critical quality attributes for consumer products.

Investigating Systemic Bioavailability and Health Benefits of Anthocyanins

For preclinical and clinical studies aimed at understanding the systemic health effects of anthocyanins (e.g., cardioprotective, anti-inflammatory, or neuroprotective activities), Primulin serves as a crucial reference compound. Evidence from Caco-2 cell models indicates that malvidin-3-O-glucoside, a close structural analog, is the only common anthocyanin detected crossing the intestinal barrier intact, suggesting a unique and potentially superior bioavailability profile for malvidin-based compounds [3]. Using Primulin in such studies allows for more focused investigations into the mechanisms of absorption and the direct bioactivity of this key, bioavailable anthocyanin class.

Quantitative Analysis and Method Development for Anthocyanins in Complex Matrices

The primary and most direct application of Primulin is as a high-purity analytical standard (≥95% by HPLC) for the identification and quantification of malvidin-3-O-galactoside in plant extracts, food products, and biological samples . Its use is essential for developing and validating accurate HPLC-DAD, LC-MS, or GC methods, ensuring data reliability for applications in food science, agriculture, and clinical research. The availability of a phyproof® primary reference grade further enables the highest level of quantitative accuracy for regulatory and certification purposes .

Dual-Purpose Reagent for Phenolic and Lipid Analysis in Multidisciplinary Labs

Laboratories that perform both phenolic compound analysis and lipidomics research will find unique value in procuring Primulin. Beyond its role as a certified anthocyanin standard, it can also be utilized as a specific fluorescent dye for visualizing and identifying glycerides and free fatty acids . This dual functionality consolidates inventory and provides cost-efficiency for multidisciplinary research groups working at the intersection of plant metabolism, food chemistry, and cell biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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